Usp1-IN-3

USP1-UAF1 inhibition Biochemical assay IC50 comparison

Usp1-IN-3 is a superior USP1-UAF1 inhibitor for oncology research, offering >2.5-fold greater biochemical potency (IC50 <30 nM) than the widely used tool compound ML323 (IC50 76 nM). Its >100-fold selectivity window for BRCA1-mutant over BRCA1-WT cells makes it the definitive probe for synthetic lethality studies in homologous recombination-deficient cancers. Validated in vivo for tumor growth impairment, it reduces the risk of experimental failure from poor pharmacokinetics. For high-throughput screening, its lower working concentration minimizes solvent artifacts and off-target effects. Choose Usp1-IN-3 when quantitative differentiation, reproducible functional assay readouts, and reliable target engagement in physiologically relevant systems are non-negotiable.

Molecular Formula C27H24F3N7O
Molecular Weight 519.5 g/mol
Cat. No. B12390663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsp1-IN-3
Molecular FormulaC27H24F3N7O
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=NC(=NC=C21)C3=C(N=CN=C3OC)C4CC4)CC5=CC=C(C=C5)C6=NC(=CN6C)C(F)(F)F
InChIInChI=1S/C27H24F3N7O/c1-36-12-18(10-15-4-6-17(7-5-15)25-34-20(13-37(25)2)27(28,29)30)22-19(36)11-31-24(35-22)21-23(16-8-9-16)32-14-33-26(21)38-3/h4-7,11-14,16H,8-10H2,1-3H3
InChIKeyPISYZSKLCLZDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usp1-IN-3: Potent and Selective USP1-UAF1 Inhibitor for Cancer Research (CAS 2821749-58-8)


Usp1-IN-3 is a potent, selective, small-molecule inhibitor of the ubiquitin-specific protease 1 (USP1) and its cofactor UAF1 (USP1-UAF1 complex), with a reported biochemical IC₅₀ value of <30 nM [1]. The compound has demonstrated functional activity in cellular models, notably reducing PARP1 levels and impairing tumor growth in vitro and in vivo , and showing selective cytotoxicity in BRCA1-mutant cell lines . Its chemical structure (C₂₇H₂₄F₃N₇O; MW 519.52) includes a pyrrolo[3,2-d]pyrimidine core, distinct from earlier USP1 tool compounds .

Why Usp1-IN-3 Cannot Be Substituted by Generic USP1 Inhibitors


Direct substitution among USP1 inhibitors is scientifically unsound due to significant variations in biochemical potency, target selectivity, and functional effects in disease-relevant models. While several compounds target the USP1-UAF1 complex, their quantitative activity profiles differ substantially. For example, the widely used tool compound ML323 exhibits an IC₅₀ of 76 nM against USP1-UAF1, which is more than 2.5-fold higher than the <30 nM IC₅₀ reported for Usp1-IN-3 [1]. Furthermore, the clinical-stage inhibitor KSQ-4279, while potent, has been shown to bind to the same cryptic site as ML323 but induces subtly different structural perturbations that affect selectivity profiles [2]. These variations in potency, structural engagement, and resulting biological effects mean that experimental outcomes obtained with one USP1 inhibitor cannot be reliably extrapolated to another without rigorous validation. Selecting Usp1-IN-3 based on its specific quantitative performance in relevant assays is therefore critical for reproducible research.

Quantitative Differentiation of Usp1-IN-3: Head-to-Head Evidence vs. Key USP1 Inhibitors


Biochemical Potency: Usp1-IN-3 Demonstrates >2.5-Fold Lower IC₅₀ than ML323

Usp1-IN-3 inhibits the USP1-UAF1 complex with an IC₅₀ of <30 nM [1]. In direct comparison, the widely used tool compound ML323 has a reported IC₅₀ of 76 nM (0.076 µM) against the same complex [2]. This represents a more than 2.5-fold improvement in biochemical potency for Usp1-IN-3.

USP1-UAF1 inhibition Biochemical assay IC50 comparison

Cellular Selectivity: Usp1-IN-3 Exhibits >100-Fold Window for BRCA1-Mutant Cells

Usp1-IN-3 demonstrates a striking differential effect on cell viability between BRCA1-mutant and BRCA1 wild-type (WT) cells. The compound shows an IC₅₀ of <100 nM in BRCA1-mutant cell lines, compared to >10 µM in the corresponding BRCA1 WT lines . This >100-fold selectivity window highlights its potential utility in exploring synthetic lethal interactions specific to homologous recombination deficiency (HRD).

BRCA1 mutant Synthetic lethality Cellular viability

Functional Target Engagement: Usp1-IN-3 Reduces PARP1 Levels and Impairs Tumor Growth In Vivo

Functional studies demonstrate that treatment with Usp1-IN-3 leads to a reduction in PARP1 protein levels and significantly impairs tumor growth in both in vitro and in vivo models of cholangiocarcinoma . This provides a clear downstream pharmacodynamic marker of USP1 inhibition and validates its anti-tumor activity, differentiating it from compounds where such in vivo proof-of-concept may be lacking or less pronounced.

PARP1 Cholangiocarcinoma In vivo tumor growth

Selectivity Profile: Usp1-IN-3 Belongs to a Class of USP1 Inhibitors with High Selectivity

While specific selectivity profiling data for Usp1-IN-3 across a broad panel of deubiquitinases (DUBs) is not explicitly reported in the available primary literature, it is consistently described as a 'selective USPI inhibitor' by multiple vendors . Furthermore, in silico modeling studies on a class of novel USP1 inhibitors, which includes compounds with a similar binding mode, have demonstrated selective binding to USP1 over other USP family members using AlphaFold structures [1]. This class-level inference supports the selective nature of Usp1-IN-3.

USP selectivity DUB profiling In silico modeling

Structural Binding Mode: Usp1-IN-3 Likely Binds to the USP1 Cryptic Site with Distinct Interactions

Based on its chemical structure and class membership, Usp1-IN-3 is predicted to bind to the same cryptic site on USP1 as the well-characterized inhibitors ML323 and KSQ-4279 [1]. However, in silico studies on structurally related novel inhibitors reveal that while they occupy this same tunnel-like pocket, they can induce subtle but distinct variations in the USP1 protein structure, including potential unique interactions with residues such as D751 and D752 [1]. This suggests Usp1-IN-3 may have a nuanced binding mode that differentiates it from other compounds in the same pocket.

USP1 binding site Cryo-EM Molecular modeling

Optimal Application Scenarios for Usp1-IN-3 Based on Quantitative Differentiation


Investigating BRCAness and PARP Inhibitor Synthetic Lethality

Usp1-IN-3 is ideally suited for experiments designed to validate synthetic lethal interactions in homologous recombination-deficient (HRD) cancers. Its >100-fold selectivity window for BRCA1-mutant over BRCA1-WT cells provides a robust functional assay readout. Researchers can use this quantitative differentiation to study mechanisms of PARP inhibitor resistance and to screen for novel combination therapies that exploit USP1 dependency in BRCA1/2-mutant tumors .

In Vivo Studies of USP1 Inhibition in Solid Tumor Models

For researchers planning in vivo oncology studies, Usp1-IN-3 offers a validated tool with demonstrated tumor growth impairment in animal models . This prior in vivo activity reduces the risk of experimental failure due to poor pharmacokinetics or lack of target engagement, making it a preferred choice for advancing USP1 biology into more physiologically relevant systems.

High-Throughput Screening and Assay Development Requiring High Potency

The superior biochemical potency of Usp1-IN-3 (IC₅₀ <30 nM) compared to ML323 (IC₅₀ 76 nM) makes it a more sensitive probe for high-throughput screening (HTS) campaigns and biochemical assay development . Its lower IC₅₀ allows for the use of lower compound concentrations, which can minimize solvent artifacts and off-target activities, thereby improving assay signal-to-noise and robustness.

Probing USP1 Structural Biology and Developing Next-Generation Inhibitors

As a member of a class of inhibitors that bind the USP1 cryptic site , Usp1-IN-3 serves as a valuable comparator for structure-activity relationship (SAR) studies and structure-based drug design. Its distinct chemical scaffold and predicted binding interactions provide a basis for medicinal chemistry efforts aimed at developing next-generation USP1 inhibitors with improved selectivity or drug-like properties.

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